2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
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Overview
Description
2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is a complex organic compound that features a combination of furan, benzothiazole, and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromofuran-2-carbaldehyde with 1,1-dioxido-1,2-benzothiazol-3-ylhydrazine under acidic conditions to form the hydrazone intermediate.
Reduction and functionalization: The hydrazone intermediate is then reduced and functionalized with ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromofuran-2-yl)-1,3-dioxolane
- 2-(5-bromofuran-2-yl)ethan-1-amine
Uniqueness
2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol is unique due to its combination of furan, benzothiazole, and hydrazine moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H12BrN3O4S |
---|---|
Molecular Weight |
398.23 g/mol |
IUPAC Name |
2-[[(E)-(5-bromofuran-2-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C14H12BrN3O4S/c15-13-6-5-10(22-13)9-16-18(7-8-19)14-11-3-1-2-4-12(11)23(20,21)17-14/h1-6,9,19H,7-8H2/b16-9+ |
InChI Key |
LDYXMTVFRZHNBT-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=C(O3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=C(O3)Br |
Origin of Product |
United States |
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